molecular formula C13H14N2O2S B12929958 Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate CAS No. 647850-73-5

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12929958
CAS No.: 647850-73-5
M. Wt: 262.33 g/mol
InChI Key: IULJZUPFUZDXRG-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a sulfur-containing heterocyclic compound featuring a methyl benzoate backbone linked to a 5-methylimidazole moiety via a sulfanyl-methyl bridge. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., use of Na₂S₂O₅ in DMF for benzimidazole derivatives ). The compound’s structural complexity necessitates advanced characterization techniques such as NMR, HRMS, and X-ray crystallography for validation .

Properties

CAS No.

647850-73-5

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 2-[(5-methyl-1H-imidazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C13H14N2O2S/c1-9-7-14-13(15-9)18-8-10-5-3-4-6-11(10)12(16)17-2/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

IULJZUPFUZDXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)SCC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate and analogous compounds:

Compound Name Core Structure Key Substituents Synthesis Method Physical Properties Reported Applications
This compound Imidazole + benzoate 5-methylimidazole, sulfanyl-methyl bridge Likely condensation of thiol-containing imidazole with methyl benzoate derivative Not explicitly reported Not explicitly reported
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole + benzoate 5-methylbenzimidazole, ester group Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate + Na₂S₂O₅ Yield: Not specified Intermediate for bioactive agents
Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate Imidazole + chlorobenzyl + ester 4-chlorobenzyl, 1-methylimidazole, ester Nucleophilic substitution (chlorobenzyl thiol + imidazole precursor) Molar mass: 296.77 g/mol Potential pharmaceutical scaffold
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzimidazolone + sulfonyl Sulfonyl group at position 5 Chlorosulfonation followed by substitution and cyclization Antitumor activity (IC₅₀ data) Anticancer agents
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol derivatives Nitroimidazole + styryl + alcohol Styryl group, nitro, hydroxyl Aldol-like condensation of nitroimidazole with benzaldehydes Solid recrystallized products Antimicrobial/antiparasitic leads

Key Observations :

Sulfanyl-methyl bridges (as in the target compound and ) enhance solubility and enable further functionalization, whereas sulfonyl or nitro groups () introduce electronegative regions for bioactivity.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate , where Na₂S₂O₅ acts as a cyclization agent.
  • In contrast, chlorosulfonation () and styryl group introduction () require more specialized reagents (e.g., chlorosulfonic acid, benzaldehydes).

Functional Implications :

  • Ester groups (common in and the target compound) improve bioavailability and serve as prodrug motifs.
  • Antitumor activity is prominent in sulfonyl-benzimidazolones (), whereas nitroimidazole derivatives () target microbial pathogens. The target compound’s lack of nitro or sulfonyl groups may limit such applications.

Physical Properties :

  • Crystallographic data (e.g., melting points, refinement parameters) are critical for validating imidazole/benzimidazole derivatives, as seen in . The target compound’s absence of such data represents a gap in current literature.

Biological Activity

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 218.32 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens, potentially serving as a lead compound for further development.

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of the compound, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF7 (breast cancer)25

The compound induces apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of imidazole compounds, including this compound. The study concluded that structural modifications significantly impacted antimicrobial potency, with this compound showing superior activity against Gram-positive bacteria .
  • Inflammation Model :
    • In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in paw edema and inflammatory markers in rats, suggesting its therapeutic potential for inflammatory diseases .
  • Cancer Cell Line Studies :
    • A comprehensive evaluation of the cytotoxic effects on various cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also altered cell cycle progression, leading to increased apoptosis rates .

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